molecular formula C13H11F2NO B3369319 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline CAS No. 231278-65-2

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline

Cat. No.: B3369319
CAS No.: 231278-65-2
M. Wt: 235.23 g/mol
InChI Key: USOZORKORACUMN-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline: is an organic compound with the molecular formula C13H11F2NO. It is characterized by the presence of two fluorine atoms and an aniline group, making it a valuable intermediate in various chemical syntheses . This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 3-fluorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.

    Reaction Mechanism: The 3-fluorobenzyl alcohol is converted to its corresponding benzyl chloride using thionyl chloride.

Industrial Production Methods:

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

Chemistry:

3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

In biological research, this compound is used to study the effects of fluorine substitution on the activity of aniline derivatives. It serves as a model compound for understanding the interactions between fluorinated anilines and biological targets .

Medicine:

The compound is investigated for its potential therapeutic applications, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate biological pathways makes it a promising candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

  • 3-Fluoro-4-methoxyaniline
  • 4-Fluoroaniline
  • 3-Fluoroaniline
  • 4-Methoxyaniline

Comparison:

Compared to these similar compounds, 3-Fluoro-4-[(3-fluorophenyl)methoxy]aniline is unique due to the presence of both fluorine atoms and a methoxy group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound in various applications .

Properties

IUPAC Name

3-fluoro-4-[(3-fluorophenyl)methoxy]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(16)7-12(13)15/h1-7H,8,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOZORKORACUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201242825
Record name 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231278-65-2
Record name 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=231278-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[(3-fluorophenyl)methoxy]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201242825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.68 g (47.8 mmol) 2-fluoro-1-(3-fluoro-benzyloxy)-4-nitro-benzene is dissolved in 150 ml ethyl acetate. 1.27 g platinum 5% on charcoal is added and the mixture is hydrogenated at RT and normal pressure for 6 hours. The catalyst is filtered off and the solution evaporated to yield 11.03 g (98%) of a dark brown liquid. MS: m/e=235.1 (M+).
Quantity
12.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step Two
Yield
98%

Synthesis routes and methods II

Procedure details

12.68 g (47.8 mmol) of 3-fluoro-4-(3-fluoro-benzyloxy)-nitrobenzene in 150 ml ethyl acetate is treated with 1.27 g of 5% platinum on charcoal and hydrogenated for 6 h at room temperature and normal pressure. The catalyst is filtered and the solution evaporated to yield 11.03 g (98%) of dark brown oil. MS: m/e=235.1 (M+).
Quantity
12.68 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
catalyst
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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